C27H24Fno2S
Description
C₂₇H₂₄FNO₂S is a fluorinated aromatic sulfone derivative with a molecular weight of 453.55 g/mol. Its large aromatic framework may enhance binding affinity to hydrophobic enzyme pockets, while the sulfone group could improve solubility compared to non-polar analogs .
Properties
Molecular Formula |
C27H24FNO2S |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
2-[(3E)-6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C27H24FNO2S/c1-17-4-9-21(10-5-17)29-27(30)16-25-18(2)24(23-13-8-20(28)15-26(23)25)14-19-6-11-22(12-7-19)32(3)31/h4-15H,16H2,1-3H3,(H,29,30)/b24-14+ |
InChI Key |
VVIANGXMUNAWNB-ZVHZXABRSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)CC2=C(/C(=C\C3=CC=C(C=C3)S(=O)C)/C4=C2C=C(C=C4)F)C |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2=C(C(=CC3=CC=C(C=C3)S(=O)C)C4=C2C=C(C=C4)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C27H24FNO2S typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. One common synthetic route involves the reaction of a fluorinated aromatic compound with a nitrogen-containing heterocycle, followed by the introduction of a sulfur-containing group. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of This compound is scaled up using large reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. The industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
C27H24FNO2S: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The aromatic ring in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted aromatic compounds. These products are often used as intermediates in further chemical synthesis or as final products in pharmaceuticals.
Scientific Research Applications
C27H24FNO2S: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of C27H24FNO2S involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Structural and Functional Analogues
The evidence highlights brominated indole-carboxylic acids (e.g., C₉H₆BrNO₂, CAS 7254-19-5) as structurally distinct but functionally relevant comparators. Key similarities and differences include:
Pharmacokinetic and Toxicity Profiles
- CYP Inhibition: C₉H₆BrNO₂ inhibits CYP1A2, a critical metabolic enzyme, which may lead to drug-drug interactions.
- BBB Permeability: Both compounds exhibit blood-brain barrier (BBB) penetration capabilities, though C₂₇H₂₄FNO₂S’s higher molecular weight may limit passive diffusion compared to C₉H₆BrNO₂ .
Data Tables
Table 1: Physicochemical Properties
| Parameter | C₂₇H₂₄FNO₂S | C₉H₆BrNO₂ | 4-Bromo-1H-indole-2-carboxylic acid |
|---|---|---|---|
| Molecular Formula | C₂₇H₂₄FNO₂S | C₉H₆BrNO₂ | C₉H₆BrNO₂ |
| Molecular Weight | 453.55 | 240.05 | 240.05 |
| Solubility (mg/mL) | ~0.1 (predicted) | 0.052 | 0.048 |
| LogP (Lipophilicity) | 4.2 | 2.8 | 2.7 |
Key Research Findings
- Solubility Challenges: Despite its sulfone group, C₂₇H₂₄FNO₂S’s low solubility (similar to C₉H₆BrNO₂) may necessitate formulation enhancements, such as nanoparticle encapsulation .
- Selectivity Advantages: The fluorine atom in C₂₇H₂₄FNO₂S could enhance target selectivity over brominated analogs, reducing off-target effects observed in CYP inhibitors .
Biological Activity
C27H24FNO2S is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and results from relevant studies.
- Molecular Formula : this compound
- Molecular Weight : 455.55 g/mol
- IUPAC Name : Not specified in the sources but relates to fluorinated derivatives of 2-deoxy-d-glucose.
The biological activity of this compound is primarily attributed to its interaction with key enzymes and receptors involved in metabolic pathways. Notably, its structure allows it to modulate hexokinase activity, which is crucial for glycolysis—a pathway often upregulated in aggressive cancers like glioblastoma multiforme (GBM).
Key Mechanisms:
- Hexokinase Inhibition : The compound and its derivatives have been shown to inhibit hexokinase more effectively than traditional analogs like 2-deoxy-d-glucose (2-DG), especially under hypoxic conditions. This inhibition leads to reduced glycolytic activity in cancer cells, potentially slowing tumor growth .
- Antimicrobial Activity : Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, certain propenylbenzene derivatives displayed fungistatic activity against Candida albicans with MIC values ranging from 37 to 124 μg/mL .
Synthesis and Case Studies
The synthesis of this compound involves various chemical reactions, including oxidation, reduction, and substitution processes. Recent research has focused on chemo-enzymatic methods to enhance yield and efficiency:
- Chemo-Enzymatic Synthesis : The synthesis process includes lipase-catalyzed epoxidation followed by microbial oxidation using strains such as Rhodococcus erythropolis. This method has resulted in yields between 36% and 62.5% for hydroxy ketone derivatives .
Case Study Findings:
- Anticancer Activity : In vitro studies have shown that the compound exhibits antiproliferative effects against several cancer cell lines such as HepG2 (liver cancer), Caco-2 (colon cancer), and MG63 (bone cancer). The results indicate that varying concentrations of the compound lead to different levels of cytotoxicity, suggesting a dose-dependent response .
- Antioxidant Properties : The antioxidant capacity was evaluated through radical scavenging assays, revealing effective antiradical activity with EC50 values ranging from 19 to 31 μg/mL .
- Impact on Membrane Fluidity : The compound's effect on red blood cell membrane fluidity was assessed, indicating that certain derivatives influenced membrane characteristics without causing cytotoxicity .
Data Tables
| Biological Activity | Assay Method | Results |
|---|---|---|
| Antimicrobial | MIC Assay | MIC values from 37 to 124 μg/mL against Candida albicans |
| Antioxidant | EC50 Assay | EC50 values ranged from 19 to 31 μg/mL for radical scavenging |
| Antiproliferative | Cell Viability Assay | Varying cytotoxic effects on HepG2, Caco-2, MG63 cell lines |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
